molecular formula C18H16N2O4 B11462634 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11462634
M. Wt: 324.3 g/mol
InChI Key: GENSZUJUMHKAJN-UHFFFAOYSA-N
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Description

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticonvulsant agent. The structure of this compound includes a quinoxaline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of 3,4-dihydroquinoxalin-2(1H)-one, which is then acetylated to introduce the acetyl group at the 4-position. The next step involves the reaction of the acetylated intermediate with 3-acetylphenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of efficient catalysts, solvent-free conditions, or continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce different substituents onto the quinoxaline core or the phenoxyacetyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a role in excitatory neurotransmission. By inhibiting this receptor, the compound may reduce neuronal excitability and prevent seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoxaline derivatives. Its combination of a quinoxaline core with a phenoxyacetyl moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

4-[2-(3-acetylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(9-13)24-11-18(23)20-10-17(22)19-15-7-2-3-8-16(15)20/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

GENSZUJUMHKAJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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